molecular formula C14H16N4O2S B3865626 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B3865626
M. Wt: 304.37 g/mol
InChI Key: ZTZDWSYGYGFCDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, also known as MPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTA belongs to the class of thiadiazole derivatives, which have been shown to possess a wide range of biological activities. In

Scientific Research Applications

2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer. Studies have shown that 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has also been studied for its potential use as an anti-inflammatory agent, as well as for its ability to protect against oxidative stress.

Mechanism of Action

The exact mechanism of action of 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but studies have shown that it acts by inhibiting certain enzymes and pathways in the body. For example, 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have antioxidant properties. It has also been shown to have a protective effect on the liver and kidneys, and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its relatively low toxicity. Studies have shown that 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide has a high therapeutic index, meaning that it is effective at low doses and has a low risk of toxicity. However, one of the limitations of using 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer.

Future Directions

There are a number of future directions for research on 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide. One area of research is in the development of more effective synthesis methods for 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, which could improve its yield and purity. Another area of research is in the development of new derivatives of 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide with improved properties. Finally, there is a need for further studies to explore the potential applications of 2-(4-morpholinyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide in various fields of scientific research, including cancer, inflammation, and oxidative stress.

properties

IUPAC Name

2-morpholin-4-yl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-12(10-18-6-8-20-9-7-18)15-14-17-16-13(21-14)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZDWSYGYGFCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-morpholin-4-yl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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